molecular formula C11H11NO5S B14227978 [(4-Acetyl-5-methyl-2-nitrophenyl)sulfanyl]acetic acid CAS No. 823801-81-6

[(4-Acetyl-5-methyl-2-nitrophenyl)sulfanyl]acetic acid

Cat. No.: B14227978
CAS No.: 823801-81-6
M. Wt: 269.28 g/mol
InChI Key: TZJMKQZUOJZTOO-UHFFFAOYSA-N
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Description

[(4-Acetyl-5-methyl-2-nitrophenyl)sulfanyl]acetic acid is an organic compound with a complex structure that includes an acetyl group, a methyl group, a nitro group, and a sulfanyl group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Acetyl-5-methyl-2-nitrophenyl)sulfanyl]acetic acid typically involves multiple steps:

    Thioether Formation: The sulfanyl group can be introduced by reacting the nitro-substituted intermediate with a thiol compound under appropriate conditions.

    Acetic Acid Attachment:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a metal catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Typical reducing agents include hydrogen gas with palladium on carbon, tin(II) chloride, and iron powder.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under conditions like Friedel-Crafts alkylation or acylation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

[(4-Acetyl-5-methyl-2-nitrophenyl)sulfanyl]acetic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which [(4-Acetyl-5-methyl-2-nitrophenyl)sulfanyl]acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with target proteins.

Comparison with Similar Compounds

[(4-Acetyl-5-methyl-2-nitrophenyl)sulfanyl]acetic acid can be compared with other similar compounds, such as:

    [(4-Acetyl-5-methylphenyl)sulfanyl]acetic acid: Lacks the nitro group, which may result in different reactivity and biological activity.

    [(4-Acetyl-2-nitrophenyl)sulfanyl]acetic acid: The position of the nitro group can influence the compound’s properties and reactivity.

    [(4-Acetyl-5-methyl-2-nitrophenyl)thio]acetic acid: Similar structure but with a thioether linkage instead of a sulfanyl group, which can affect its chemical behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

823801-81-6

Molecular Formula

C11H11NO5S

Molecular Weight

269.28 g/mol

IUPAC Name

2-(4-acetyl-5-methyl-2-nitrophenyl)sulfanylacetic acid

InChI

InChI=1S/C11H11NO5S/c1-6-3-10(18-5-11(14)15)9(12(16)17)4-8(6)7(2)13/h3-4H,5H2,1-2H3,(H,14,15)

InChI Key

TZJMKQZUOJZTOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)C)[N+](=O)[O-])SCC(=O)O

Origin of Product

United States

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